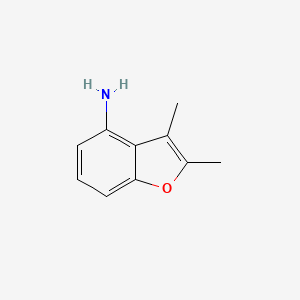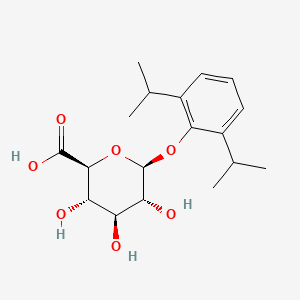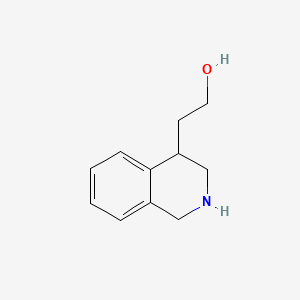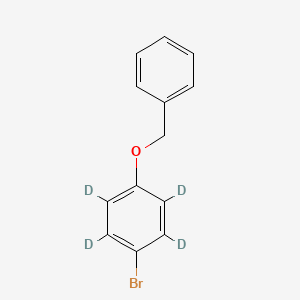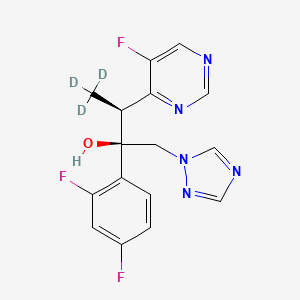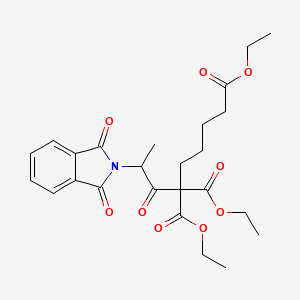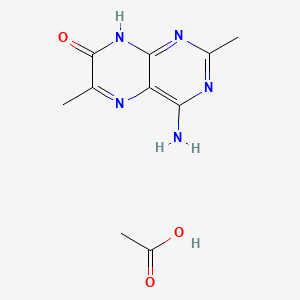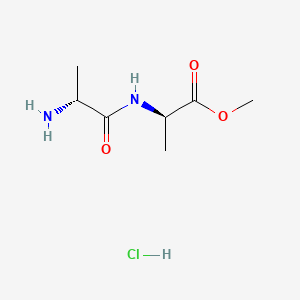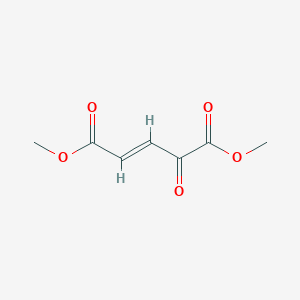
Dimethyl 4-oxopent-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
DMOP is used as a starting material for synthesizing novel compounds, such as 2-pyridones containing sulfonamide moiety, which are expected to have biological activities like bactericidal and fungicidal properties . It is involved in chemical reactions such as coupling with silver, leading to products like dimethyl octa-trans-2,trans-6-dienedioate . The compound is used in studies exploring catalytic reactions, like the homogeneous catalytic 1,4-dicarbonylation of 1,4-dimethoxy-2-butene to produce high yields of dimethyl hex-3-enedioate .Molecular Structure Analysis
The molecular formula of DMOP is C7H8O5 . The molecular weight is 172.14 g/mol . The InChI Key is AMBZDHXNCVCBRQ-UHFFFAOYSA-N.Chemical Reactions Analysis
DMOP is involved in chemical reactions such as coupling with silver, leading to products like dimethyl octa-trans-2,trans-6-dienedioate. It is also used in catalytic reactions, like the homogeneous catalytic 1,4-dicarbonylation of 1,4-dimethoxy-2-butene to produce high yields of dimethyl hex-3-enedioate.Physical and Chemical Properties Analysis
DMOP appears as a solid . The molecular formula is C7H8O5 and the molecular weight is 172.14 g/mol .Scientific Research Applications
Synthesis of Novel Compounds : It is used as a starting material for synthesizing novel compounds, such as 2-pyridones containing sulfonamide moiety, which are expected to have biological activities like bactericidal and fungicidal properties (El-Mariah & Nassar, 2008).
Structural Studies in Crystallography : The compound is analyzed in crystallographic studies to understand its structural properties, as seen in a study focusing on a functionalized dimethyl maleate (Zellmer, Niewa, & Kreher, 1999).
Chemical Reactions and Synthesis : It is involved in chemical reactions such as coupling with silver, leading to products like dimethyl octa-trans-2,trans-6-dienedioate (Della & Kendall, 1969).
Catalytic Reactions : The compound is used in studies exploring catalytic reactions, like the homogeneous catalytic 1,4-dicarbonylation of 1,4-dimethoxy-2-butene to produce high yields of dimethyl hex-3-enedioate (Chan, 1989).
Pharmacology and Drug Development : Its derivatives are explored for potential applications in drug development, particularly in synthesizing biologically active compounds for biomedical applications (Gaber, Bagley, Muhammad, & Gomha, 2017).
Neuroscience Research : A related compound, Dimethyl sulfoxide, is used in neuroscience research as a solvent and has been studied for its effects on neurons, suggesting potential uses in treating neurodegenerative conditions (Lu & Mattson, 2001).
Material Science and Polymer Research : It is also a precursor in the synthesis of polymers, as seen in the production of dimethyl 1,19-nonadecanedioate from natural oils (Furst, Goff, Quinzler, Mecking, Botting, & Cole-Hamilton, 2012).
Environmental Remediation : In environmental science, related compounds like dimethyl phthalate have been studied for degradation using persulfate, which is significant for remediating contaminated soil and groundwater (Wang, Deng, & Yang, 2014).
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dimethyl 4-oxopent-2-enedioate involves the condensation of a methyl ketone with a diester in the presence of a catalyst. The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": ["Methyl ethyl ketone", "Diethyl oxalate", "Sodium ethoxide", "Acetic acid", "Methanol"], "Reaction": ["Step 1: In a round bottom flask, add methyl ethyl ketone and diethyl oxalate in equimolar amounts.", "Step 2: Add sodium ethoxide as a catalyst and heat the mixture under reflux for several hours.", "Step 3: After completion of the reaction, cool the mixture and add acetic acid to quench the excess sodium ethoxide.", "Step 4: Extract the product with methanol and dry over anhydrous magnesium sulfate.", "Step 5: Evaporate the solvent to obtain the crude product, which can be purified by recrystallization from a suitable solvent."] } | |
CAS No. |
78939-37-4 |
Molecular Formula |
C7H8O5 |
Molecular Weight |
172.13 g/mol |
IUPAC Name |
dimethyl 4-oxopent-2-enedioate |
InChI |
InChI=1S/C7H8O5/c1-11-6(9)4-3-5(8)7(10)12-2/h3-4H,1-2H3 |
InChI Key |
AMBZDHXNCVCBRQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CC(=O)C(=O)OC |
Canonical SMILES |
COC(=O)C=CC(=O)C(=O)OC |
Synonyms |
Dimethyl 2-Oxopent-3-enedioate; 4-Oxo-2-pentenedioic Acid 1,5-Dimethyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


